1-Methyl-1H-indole-3-carbaldehyde-d3
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Overview
Description
1-Methyl-1H-indole-3-carbaldehyde-d3 is a deuterated derivative of 1-Methyl-1H-indole-3-carbaldehyde. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-carbaldehyde-d3 can be synthesized through several methods. One common approach involves the condensation of 1-methylindole with a deuterated form of formylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-3-carbaldehyde-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
1-Methyl-1H-indole-3-carbaldehyde-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-3-carbaldehyde-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A non-methylated analog with similar reactivity but different biological properties.
1-Methylindole-3-carboxaldehyde: A closely related compound with slight structural variations.
5-Methoxy-1H-indole-3-carbaldehyde: Another indole derivative with distinct functional groups.
Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde-d3 is unique due to its deuterated form, which provides advantages in certain analytical and synthetic applications. The presence of deuterium can enhance the stability and alter the reactivity of the compound, making it valuable for specific research purposes .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
162.20 g/mol |
IUPAC Name |
1-(trideuteriomethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3/i1D3 |
InChI Key |
KXYBYRKRRGSZCX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C=O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
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